molecular formula C31H32FN3O3 B2932074 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-07-8

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B2932074
CAS No.: 866346-07-8
M. Wt: 513.613
InChI Key: WMMBPISPWOEFLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a benzyl group, and a cyclohexanecarboxamide. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The quinazolinone core would likely contribute to the rigidity of the molecule, while the benzyl and cyclohexanecarboxamide groups could add flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone, benzyl, and cyclohexanecarboxamide groups. Each of these groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone, benzyl, and cyclohexanecarboxamide groups could affect its solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a fluorobenzyl group , which is often used in medicinal chemistry due to its ability to form stable bonds with various biological targets.

Mode of Action

The presence of the fluorobenzyl group suggests that it may interact with its targets through a nucleophilic substitution or free radical reaction . The exact nature of these interactions and the resulting changes in the target molecules would depend on the specific targets involved.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing afluorobenzyl group have been involved in various biochemical pathways, including those related to inflammation, cancer, and neurological disorders .

Pharmacokinetics

The presence of the fluorobenzyl group may influence these properties, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to refer to the relevant safety data sheets for information on potential hazards, safe handling practices, and emergency procedures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with N-phenethylcyclohexanecarboxylic acid chloride to form the final product.", "Starting Materials": [ "3-fluorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "sodium borohydride", "N-phenethylcyclohexanecarboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in the presence of a suitable solvent to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with N-phenethylcyclohexanecarboxylic acid chloride in the presence of a suitable solvent and base to form the final product." ] }

CAS No.

866346-07-8

Molecular Formula

C31H32FN3O3

Molecular Weight

513.613

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H32FN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36)

InChI Key

WMMBPISPWOEFLW-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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